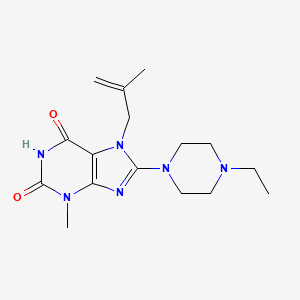![molecular formula C10H9ClF2N2O B2447899 [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride CAS No. 2567504-71-4](/img/structure/B2447899.png)
[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2567504-71-4 . It has a molecular weight of 246.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F2N2O.ClH/c11-6-1-2-7 (8 (12)3-6)10-9 (4-13)14-5-15-10;/h1-3,5H,4,13H2;1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a salt . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the prominent applications of compounds related to [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is in the field of antibacterial activity. Research shows that such compounds exhibit good antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016). Additionally, studies have also found that certain fluorine-containing derivatives have shown promising antibacterial activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans (Gadakh et al., 2010).
Nonlinear Optical Properties
These compounds have also been studied for their third-order nonlinear optical properties. Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed significant optical limiting behavior, making them potential candidates for applications in optical devices (Murthy et al., 2013).
Anticancer and Antimicrobial Agents
Compounds containing the 1,3-oxazole structure have been synthesized and evaluated for their anticancer and antimicrobial activities. A study documented that compounds with the oxazole entity performed well against pathogenic strains, showing potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of these compounds have been explored for their potential as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019). This indicates their potential use in developing novel antidepressants.
Synthesis and Characterization Studies
Several studies have focused on the synthesis and characterization of such compounds, exploring their structural properties and potential applications in various fields. For instance, research has been conducted on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its potential use in chemical synthesis (Zheng Rui, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10;/h1-3,5H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGTEVEAKKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


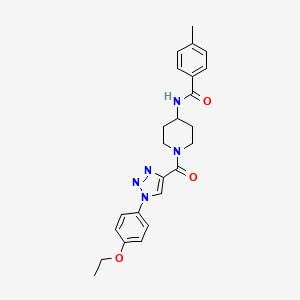
![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
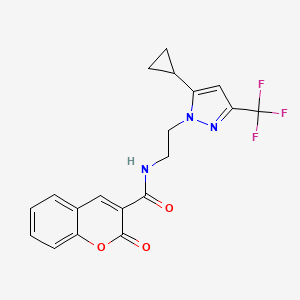
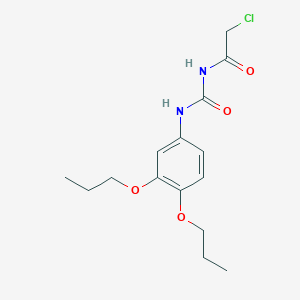
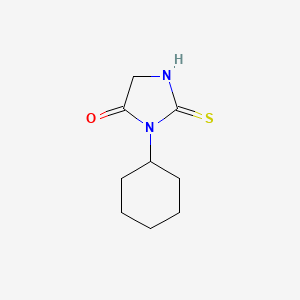
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)

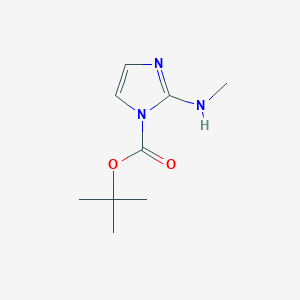
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
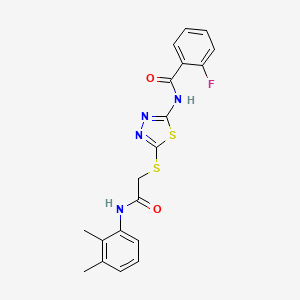
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)
